molecular formula C12H15NO7 B1308488 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 355017-64-0

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No. B1308488
CAS RN: 355017-64-0
M. Wt: 285.25 g/mol
InChI Key: MYBBGZZXDFIZGU-UHFFFAOYSA-N
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Description

“4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid” is a photolabile linker that carries a very highly nucleophilic hydroxyl group . It has been employed as a biochemical reagent in cell biology and biochemistry experiments . Its versatile nature has led to investigations into its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent . It is postulated to exert its effects by inhibiting specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes .


Molecular Structure Analysis

The molecular formula of the compound is C12H15NO7 and its molecular weight is 285.25 .

Scientific Research Applications

Photoresponsive Drug Delivery Systems

Research has introduced photolabile derivatives of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid for creating photoresponsive nanogels. These nanogels are designed to encapsulate antitumor drugs, allowing for controlled release upon photoactivation. This innovative approach aims to improve the efficacy of tumor cell targeting and drug delivery, showcasing the compound's potential in developing more effective cancer treatments. The study demonstrated that local light irradiation could significantly enhance tumor-cell-killing efficacy due to the accelerated drug release from the photo-uncaged nanogels (Park et al., 2013).

Environmental Contaminant Degradation

A gram-positive bacterium, Rhodococcus opacus SAO101, has been discovered to degrade p-Nitrophenol (4-NP), an environmental contaminant primarily used in manufacturing medicines and pesticides. This study identified a novel 4-NP degradation gene cluster, providing significant insights into bioremediation strategies for removing harmful environmental pollutants. The genes involved play a crucial role in the mineralization of 4-NP, highlighting the compound's application in environmental science and pollutant degradation research (Kitagawa et al., 2004).

Synthesis of Advanced Materials

The compound has been utilized in the synthesis of new poly(ether–ester–imide)s, serving as a building block for creating soluble and thermally stable polymers. These polymers have potential applications in various industries, including electronics and materials science, due to their excellent thermal stability and solubility properties. This research outlines the preparation of a new type of dicarboxylic acid from the reaction of 1,4-bis[4-aminophenoxy]butane with trimellitic anhydride, demonstrating the compound's versatility in polymer science (Faghihi et al., 2011).

Molecular Linkers in Solid-Phase Synthesis

4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid has been recognized for its role as a hyperacid sensitive linker in solid-phase synthesis, compatible with Fmoc/tBu solid-phase peptide synthesis. This application underscores its importance in the field of peptide synthesis, where it facilitates the attachment of molecules to solid supports, enabling the sequential addition of amino acids in peptide chains. Its solubility in common organic solvents and compatibility with standard synthesis techniques make it a valuable tool for researchers in organic chemistry and pharmaceutical development (Bradley & Mittoo, 2002).

Mechanism of Action

The compound is postulated to exert its effects by inhibiting specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes .

Safety and Hazards

The safety data sheet for a related compound, butyric acid, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/eye protection/face protection, and to rinse cautiously with water in case of eye contact .

properties

IUPAC Name

4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBGZZXDFIZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401463
Record name 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

CAS RN

355017-64-0
Record name 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the ester (50)(10.00 g, 33.4 mmol) in methanol (100 mL) was added dropwise to a stirring solution of 1M NaOH (100 mL) and H2O (50 mL). TLC (1:10:100 Acetic acid: MeOH: CHCl3) after 16 hours revealed the complete loss of starting material. The solution was acidified to pH1 with conc. HCl. The resulting yellow precipitate was collected by vacuum filtration to provide the product (51) as a yellow solid (8.58 g, 90%). MP=172-175° C. 1H NMR (250 MHz, CDCl3) δ 7.71 (s, 1H), 7.40 (s, 1H), 4.99 (s, 2H), 4.13 (t, J=6.3 Hz, 2H), 3.98 (s, 3H), 2.52 (t, J=7.1 Hz, 2H), 2.15 (pent, J=6.7 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 174.5 (C12), 154.2 (Cquat.), 146.4 (Cquat.), 138.5 (Cquat.), 134.7 (Cquat.), 109.8 (C6), 109.3 (C3), 68.3 (C9), 60.9 (C1), 56.2 (C8), 30.2 (C11), 24.3 (C10). IR (cm−1) 3533, 2976, 2634, 1709, 1617, 1577, 1520, 1411, 1286, 1214, 1019, 990, 888, 876, 814, 756, 677. MS (M+ —OH) 268.0. Anal. Calcd for C12H15NO7: C, 50.53; H, 5.30; N, 4.91. Found: C, 50.48; H, 5.22; N, 4.88.
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10 g
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100 mL
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50 mL
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100 mL
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90%

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